molecular formula C6H5BrO4 B15207293 4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one CAS No. 99983-31-0

4-(Bromoacetyl)-3-hydroxyfuran-2(5H)-one

Cat. No.: B15207293
CAS No.: 99983-31-0
M. Wt: 221.01 g/mol
InChI Key: BOCBOFNTVIBVOA-UHFFFAOYSA-N
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Description

4-(2-Bromoacetyl)-3-hydroxyfuran-2(5H)-one is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromoacetyl group attached to a furan ring. The presence of both bromine and hydroxyl groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoacetyl)-3-hydroxyfuran-2(5H)-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-hydroxyfuran-2(5H)-one using bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-(2-Bromoacetyl)-3-hydroxyfuran-2(5H)-one may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoacetyl)-3-hydroxyfuran-2(5H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Bromoacetyl)-3-hydroxyfuran-2(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromoacetyl group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Bromoacetyl)-3-hydroxyfuran-2(5H)-one involves its ability to act as an electrophile due to the presence of the bromoacetyl group. This electrophilic nature allows it to react with nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds. This property is particularly useful in biochemical applications where it can be used to modify proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromoacetyl)-3-hydroxyfuran-2(5H)-one is unique due to the combination of the bromoacetyl group and the furan ring, which imparts distinct reactivity and properties. This combination makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

99983-31-0

Molecular Formula

C6H5BrO4

Molecular Weight

221.01 g/mol

IUPAC Name

3-(2-bromoacetyl)-4-hydroxy-2H-furan-5-one

InChI

InChI=1S/C6H5BrO4/c7-1-4(8)3-2-11-6(10)5(3)9/h9H,1-2H2

InChI Key

BOCBOFNTVIBVOA-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)O1)O)C(=O)CBr

Origin of Product

United States

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